molecular formula C9H15ClN2 B598248 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride CAS No. 160133-27-7

4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride

Cat. No.: B598248
CAS No.: 160133-27-7
M. Wt: 186.683
InChI Key: BXZULQBJTGYXPC-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C₉H₁₅ClN₂. It is a bicyclic amine derivative, characterized by a bicyclo[2.2.2]octane structure with an amino group at the 4-position and a nitrile group at the 1-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for the nitrile introduction, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride is unique due to the presence of both an amino group and a nitrile group on the bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZULQBJTGYXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741663
Record name 4-Aminobicyclo[2.2.2]octane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160133-27-7
Record name 4-Aminobicyclo[2.2.2]octane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride
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